REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si:7]([CH3:10])(C)C)(C)C.Br[CH2:12]/[CH:13]=[CH:14]\[CH2:15][CH3:16].CC=C[CH2:20][CH3:21].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[Li+].[B-](CC)(CC)CC>C1COCC1.C(Cl)Cl>[SiH:7]([CH2:15][CH3:16])([CH2:20][CH3:21])[CH2:10][CH3:23].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[CH3:12][CH:13]=[CH:14][CH2:15][CH3:16] |f:0.1,5.6,^1:27|
|
Name
|
lactam
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[B-](CC)(CC)CC
|
Name
|
lactam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hemiaminal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
7a
|
Quantity
|
9.47 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.21 mL
|
Type
|
reactant
|
Smiles
|
BrC\C=C/CC
|
Name
|
lactam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
afforded
|
Type
|
CUSTOM
|
Details
|
after silica gel purification
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC=CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si:7]([CH3:10])(C)C)(C)C.Br[CH2:12]/[CH:13]=[CH:14]\[CH2:15][CH3:16].CC=C[CH2:20][CH3:21].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[Li+].[B-](CC)(CC)CC>C1COCC1.C(Cl)Cl>[SiH:7]([CH2:15][CH3:16])([CH2:20][CH3:21])[CH2:10][CH3:23].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[CH3:12][CH:13]=[CH:14][CH2:15][CH3:16] |f:0.1,5.6,^1:27|
|
Name
|
lactam
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[B-](CC)(CC)CC
|
Name
|
lactam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hemiaminal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
7a
|
Quantity
|
9.47 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.21 mL
|
Type
|
reactant
|
Smiles
|
BrC\C=C/CC
|
Name
|
lactam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
afforded
|
Type
|
CUSTOM
|
Details
|
after silica gel purification
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC=CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si:7]([CH3:10])(C)C)(C)C.Br[CH2:12]/[CH:13]=[CH:14]\[CH2:15][CH3:16].CC=C[CH2:20][CH3:21].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[Li+].[B-](CC)(CC)CC>C1COCC1.C(Cl)Cl>[SiH:7]([CH2:15][CH3:16])([CH2:20][CH3:21])[CH2:10][CH3:23].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[CH3:12][CH:13]=[CH:14][CH2:15][CH3:16] |f:0.1,5.6,^1:27|
|
Name
|
lactam
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[B-](CC)(CC)CC
|
Name
|
lactam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hemiaminal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
7a
|
Quantity
|
9.47 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.21 mL
|
Type
|
reactant
|
Smiles
|
BrC\C=C/CC
|
Name
|
lactam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
afforded
|
Type
|
CUSTOM
|
Details
|
after silica gel purification
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC=CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |